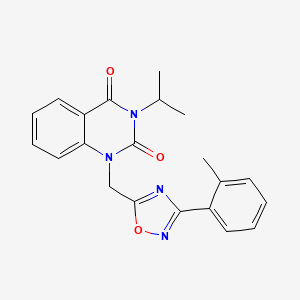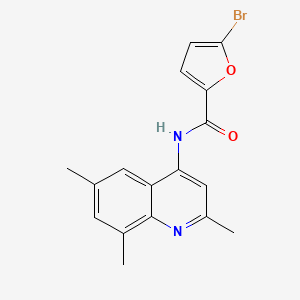
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with a carboxamide group . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and quinoline rings, along with the bromine atom and the carboxamide group. The electron-rich nature of these rings might make the compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación
Drug Design and Therapeutic Activities
PARP-1 Inhibitors
A study discussed the design, synthesis, and evaluation of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial in drug design due to its variety of therapeutic activities. The study emphasized the structural requirements for PARP-1 inhibition and the synthesis process that introduces diversity, highlighting the therapeutic potential of quinoline carboxamides in treating various diseases (Lord, Mahon, Lloyd, & Threadgill, 2009).
Antibacterial Activities
Another research explored the synthesis and antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives. The study demonstrated potent antibacterial effects against drug-resistant bacteria, showcasing the relevance of furan-2-carboxamide derivatives in addressing antibiotic resistance (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
Synthetic Methodologies and Applications
Fluorescent Brightening Agents
Research on the synthesis of 2-aryl-6-substituted quinolines explored their potential use as fluorescent brightening agents. This study provides a foundation for developing new materials with enhanced optical properties for applications in materials science (Rangnekar & Shenoy, 1987).
Antiprotozoal Agents
A study on the synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents highlighted the potential of furan-2-carboxamide derivatives in treating protozoal infections. The research underlined the structure-activity relationships and the compounds' efficacy against Trypanosoma and Plasmodium species (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential precursor for the synthesis of other complex organic compounds. Additionally, if it exhibits interesting biological activity, it could be studied as a potential therapeutic agent .
Propiedades
IUPAC Name |
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-9-6-10(2)16-12(7-9)13(8-11(3)19-16)20-17(21)14-4-5-15(18)22-14/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGIMUEXZXBNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

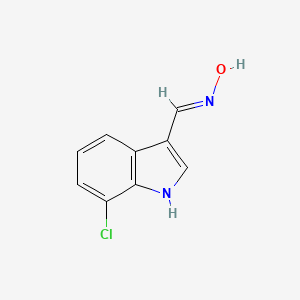
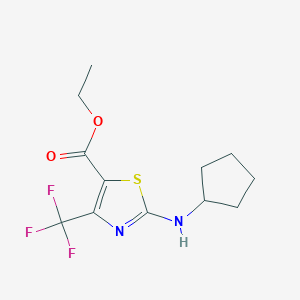
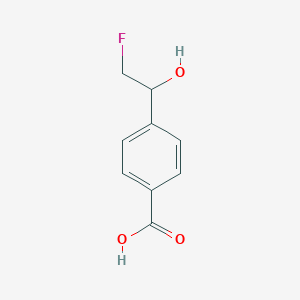
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
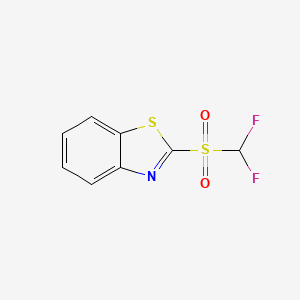
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)



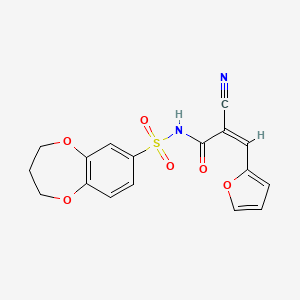


![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)
